Cas no 25786-74-7 (Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate)
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 5-溴-3-甲基异噁唑-4-甲酸乙酯
- ethyl 5-bromo-3-methylisoxazole-4-carboxylate
- 4-Isoxazolecarboxylic acid, 5-bromo-3-methyl-, ethyl ester
- Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate
- ethyl 5-bromo-3-methyl-4-isoxazolecarboxylate
- Ethyl5-bromo-3-methylisoxazole-4-carboxylate
- EN300-332747
- SCHEMBL6768686
- DB-108924
- 25786-74-7
-
- MDL: MFCD11557160
- Inchi: 1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3
- InChI Key: AINLNLOATKLFMW-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])C(C([H])([H])[H])=NO1
Computed Properties
- Exact Mass: 232.96876g/mol
- Monoisotopic Mass: 232.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 280.6±35.0 °C at 760 mmHg
- Flash Point: 123.5±25.9 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940950-5mg |
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E940950-10mg |
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 10mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E940950-50mg |
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 50mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-332747-1g |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 95% | 1g |
$1086.0 | 2023-09-04 | |
| Enamine | EN300-332747-5g |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 95% | 5g |
$3147.0 | 2023-09-04 | |
| Enamine | EN300-332747-10g |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 95% | 10g |
$4667.0 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1106620-5g |
ethyl 5-bromo-3-methylisoxazole-4-carboxylate |
25786-74-7 | 95% | 5g |
$2400 | 2024-07-23 | |
| Chemenu | CM424845-1g |
ethyl 5-bromo-3-methylisoxazole-4-carboxylate |
25786-74-7 | 95%+ | 1g |
$1291 | 2024-07-28 | |
| Enamine | EN300-332747-0.05g |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 95.0% | 0.05g |
$252.0 | 2025-03-18 | |
| Enamine | EN300-332747-0.1g |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate |
25786-74-7 | 95.0% | 0.1g |
$376.0 | 2025-03-18 |
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate Suppliers
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate
Research Brief on Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate (CAS: 25786-74-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate (CAS: 25786-74-7) is a key heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This oxazole derivative serves as a versatile building block in medicinal chemistry due to its unique structural features, which enable diverse functionalization for drug discovery and development. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules targeting various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing novel kinase inhibitors. Researchers utilized Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate as a core scaffold for developing selective JAK3 inhibitors, achieving nanomolar potency through strategic modifications at the 4-carboxylate position. The bromo substituent at position 5 proved particularly valuable for subsequent palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular structure.
In synthetic methodology developments, a team at MIT reported (ACS Catalysis, 2024) an innovative photoredox catalytic system for direct C-H functionalization of Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate. This breakthrough allows for late-stage diversification without requiring pre-functionalization, significantly expanding the compound's utility in parallel synthesis approaches. The method demonstrated excellent functional group tolerance and enabled the introduction of various pharmacophores at the previously inaccessible C-5 position.
Pharmacological evaluations have revealed promising results for derivatives of this oxazole compound. A recent Nature Communications paper (2024) described a series of 5-aryl substituted analogs showing potent activity against resistant bacterial strains, with MIC values in the 0.5-2 μg/mL range against MRSA. The electron-withdrawing nature of the ester group at position 4 was found to be crucial for maintaining compound stability under physiological conditions while allowing for prodrug strategies through ester hydrolysis.
The compound's safety profile has also been investigated in recent preclinical studies. Toxicology assessments published in Chemical Research in Toxicology (2023) indicated favorable metabolic stability and low cytotoxicity for the parent compound, with IC50 values >100 μM in hepatocyte assays. However, researchers noted that specific derivatives showed varying toxicity profiles depending on the nature of C-5 substitutions, highlighting the importance of careful structural optimization in drug development programs.
From a commercial perspective, the global market for Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate has seen steady growth (CAGR of 6.8% from 2020-2024, according to Market Research Future). This reflects increasing demand from both academic research institutions and pharmaceutical companies engaged in fragment-based drug discovery. Several contract research organizations now offer custom synthesis services for this compound and its derivatives, with purity standards typically exceeding 98% for research-grade material.
Future research directions appear focused on expanding the compound's applications in targeted protein degradation and PROTAC development. Preliminary results presented at the 2024 American Chemical Society national meeting demonstrated successful incorporation of the oxazole core into cereblon-binding molecules, with promising degradation efficiency observed for several oncology targets. These developments position Ethyl 5-Bromo-3-methyl-1,2-oxazole-4-carboxylate as an increasingly important tool in modern drug discovery paradigms.
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